7-Bromoquinolin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSQRUCHYXVDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromoquinolin 5 Amine and Its Derivatives
Established Synthetic Routes to the Quinoline (B57606) Core Structure
Several classic named reactions provide access to the quinoline ring system. These methods often involve the condensation of anilines with various reagents to construct the fused heterocyclic structure.
The Skraup synthesis is a cornerstone method for preparing quinolines. pharmaguideline.comwikipedia.org In its archetypal form, an aniline (B41778) is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. iipseries.orgnumberanalytics.com Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org
Variations of the Skraup reaction, such as the Doebner-von Miller reaction, offer alternative pathways. This method utilizes α,β-unsaturated carbonyl compounds, which can be formed in situ, to react with anilines in the presence of an acid catalyst. wikipedia.orgslideshare.netsynarchive.com The Combes quinoline synthesis provides another route, involving the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure of the intermediate Schiff base. wikipedia.orgquimicaorganica.org
| Reaction | Reactants | Key Features |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Classic method, often uses nitrobenzene as the oxidizing agent. wikipedia.orgnumberanalytics.com |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | A modification of the Skraup reaction, also known as the Skraup-Doebner-von Miller synthesis. iipseries.orgwikipedia.org |
| Combes Synthesis | Aniline, β-Diketone | Unique in its use of β-diketones to form 2,4-substituted quinolines. wikipedia.org |
The synthesis of specific quinoline derivatives can also be achieved through the modification of pre-existing quinoline structures. For instance, a synthetic route to 7-bromo-5-methoxyquinoline (B1376925) involves starting with 3,5-dibromoaniline, which undergoes a Skraup condensation with glycerol to form 5,7-dibromoquinoline. google.com Subsequent reaction with sodium methoxide (B1231860) can lead to the desired product. google.com Another example involves the synthesis of 7-bromoquinoline-5,8-dione, which starts with the dibromination of 8-hydroxyquinoline (B1678124) to yield 5,7-dibromo-8-hydroxyquinoline. ripublication.com This intermediate is then treated with nitric acid in sulfuric acid to produce the target dione (B5365651). ripublication.com
Skraup Reaction and its Variations for Quinoline Ring Formation
Regioselective Bromination Strategies for Quinoline Derivatives
Introducing a bromine atom at a specific position on the quinoline ring is crucial for the synthesis of compounds like 7-Bromoquinolin-5-amine. The position of bromination is influenced by the existing substituents on the ring and the choice of brominating agent and reaction conditions.
The bromination of quinoline itself and its substituted derivatives is a well-studied area. Electrophilic substitution on the quinoline ring generally occurs at the 5- and 8-positions. pharmaguideline.com However, the presence of activating or deactivating groups can direct the incoming bromine to other positions. For example, the bromination of 8-hydroxyquinoline can yield a mixture of mono- and di-bromo derivatives, including 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. acgpubs.org In contrast, 8-methoxyquinoline (B1362559) tends to undergo regioselective bromination at the C-5 position. acgpubs.org
Achieving regioselective bromination at the C-7 position is a key step in the synthesis of 7-bromo-substituted quinolines. The directing effects of substituents play a critical role. For instance, in the synthesis of 7-bromo-5-methoxyquinoline from 5,7-dibromoquinoline, the methoxy (B1213986) group is introduced after the dibromination, and separation of isomers is required. google.com In another study, the bromination of 8-aminoquinoline (B160924) with one equivalent of N-bromosuccinimide (NBS) in acetonitrile (B52724) was reported to yield 5-bromo-8-aminoquinoline, highlighting the challenge of directing the bromine to the C-7 position in the presence of a strong activating group at C-8. acgpubs.org However, the synthesis of 5-amino-7-bromoquinolin-8-ol (B11873180) has been achieved through a multi-step process starting from 8-hydroxyquinoline, which involves bromination as a key step. tandfonline.com
Control of Regioselectivity at C-7 Position
Amination Reactions for Introducing the Amine Functionality
The introduction of an amino group at the C5 or C7 position of the quinoline ring is a critical step in the synthesis of these compounds. Various amination strategies have been developed to achieve this transformation efficiently.
The bromine atom at the C-7 position of the quinoline ring enhances the electrophilicity of this position, making it susceptible to nucleophilic substitution. This reactivity allows for the introduction of an amino group by reacting a 7-bromoquinoline (B152726) precursor with various amines. For instance, the synthesis of 7-amino-isoquinoline-5,8-diones has been achieved by treating 7-bromo-quinoline-5,8-dione with a range of alkyl, heterocyclic, and aromatic amines. The rate of these reactions is dependent on the electron availability of the amine used.
In some cases, the reactivity of the bromoquinoline is enhanced by the presence of other activating groups. For example, the introduction of a nitro group adjacent to a bromine atom on the quinoline ring facilitates the nucleophilic substitution of the bromine. semanticscholar.org This strategy has been employed in the synthesis of morpholinyl and piperazinyl quinolines from brominated nitroquinoline derivatives. semanticscholar.org
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely used for the formation of carbon-nitrogen bonds. nih.gov This methodology has been successfully applied to the synthesis of aminoquinolines from their corresponding halo-derivatives. mdpi.com The success of this reaction is highly dependent on the position of the halogen atom on the quinoline ring. mdpi.com
While there are numerous examples of Pd-catalyzed amination of 2-chloro, 3-bromo, and 6-bromoquinolines, the amination of 7-bromoquinolines is also a feasible transformation. mdpi.comacs.org The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Sophisticated dialkylaryl phosphine (B1218219) ligands are often employed to promote these reactions. rsc.org However, research into ligand-free systems using palladium nanoparticle catalysts is ongoing. rsc.org The reaction conditions, including the base and solvent, also play a critical role in the efficiency of the coupling. researchgate.net
Amination of bromoquinolines can also be achieved under basic conditions, often in conjunction with other synthetic strategies. For example, the synthesis of 6-amino-7-bromoquinoline-5,8-dione (B8093216) can involve the nucleophilic substitution of 7-bromoquinoline-5,8-dione with amines in a basic medium. The basic conditions facilitate the displacement of the bromide by the amine nucleophile.
The choice of base is a critical parameter in these reactions. Strong bases can sometimes lead to the formation of aryne intermediates, resulting in a mixture of regioisomers. rsc.org Therefore, careful optimization of the base and reaction temperature is necessary to achieve the desired product selectivity. rsc.org
Palladium-Catalyzed Buchwald-Hartwig Coupling for Amination
Synthesis of Specific this compound Analogs and Related Compounds
Building upon the fundamental amination reactions, specific analogs and derivatives of this compound have been synthesized for various research purposes.
A series of 6-amino-quinoline-5,8-dione derivatives have been synthesized by reacting 7-bromo-quinoline-5,8-dione with various alkyl, heterocyclic, and aromatic amines. This reaction proceeds via a nucleophilic substitution mechanism. The synthesis starts from 8-hydroxy-quinoline and involves multiple steps to construct the final dione derivatives. The resulting compounds have been purified using chromatographic techniques and characterized by NMR spectroscopy and mass spectrometry.
| Starting Material | Reagent | Product |
| 7-Bromo-quinoline-5,8-dione | Alkyl/Heterocyclic/Aromatic Amines | 6-Amino-quinoline-5,8-dione Derivatives |
A series of novel 5-amino-7-bromoquinolin-8-yl sulfonate derivatives have been synthesized in high yields through a multi-step process starting from 8-hydroxyquinoline. tandfonline.comnih.gov The synthetic route involves four key steps: bromination, nitrosation, reduction, and finally, sulfonation. tandfonline.com
The initial step is the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) to yield 7-bromoquinolin-8-ol. tandfonline.comnih.gov This is followed by nitrosation using sodium nitrite (B80452) and hydrochloric acid, and subsequent reduction with sodium dithionite (B78146) (Na2S2O4) to produce 5-amino-7-bromoquinolin-8-ol. tandfonline.comnih.gov The final sulfonate derivatives are obtained by reacting the 5-amino-7-bromoquinolin-8-ol with various sulfonyl chlorides in the presence of triethylamine (B128534) (TEA). tandfonline.comnih.gov This final step is chemoselective, exclusively affording the sulfonate derivatives. tandfonline.com
| Step | Reagents | Intermediate/Product |
| 1. Bromination | 8-Hydroxyquinoline, N-Bromosuccinimide (NBS) | 7-Bromoquinolin-8-ol |
| 2. Nitrosation | 7-Bromoquinolin-8-ol, NaNO₂, HCl | 7-Bromo-5-nitrosoquinolin-8-ol |
| 3. Reduction | 7-Bromo-5-nitrosoquinolin-8-ol, Na₂S₂O₄ | 5-Amino-7-bromoquinolin-8-ol |
| 4. Sulfonation | 5-Amino-7-bromoquinolin-8-ol, Various Sulfonyl Chlorides, Triethylamine (TEA) | 5-Amino-7-bromoquinolin-8-yl Sulfonate Derivatives |
Synthesis of 7-Amino-5-bromoquinoline (Positional Isomer)
A documented method for synthesizing the positional isomer, 7-amino-5-bromoquinoline, involves a multi-step process. google.com The synthesis starts with the bromination of 7-nitro-1,2,3,4-tetrahydroquinoline. google.com This intermediate then undergoes further reactions to yield the final 7-amino-5-bromoquinoline product. google.com
Another approach to a related bromo-amino quinoline is the synthesis of 7-Bromoquinolin-2-amine. This is achieved by refluxing a 7-bromoquinoline precursor with anhydrous potassium carbonate and acetamide (B32628) at approximately 230°C for 18 hours under an argon atmosphere. Following the reaction, the product is extracted, washed, dried, and precipitated to yield the desired compound.
Synthesis of 8-Amino-5-bromoquinoline-7-carboxylic Acid (Positional Isomer)
The synthesis of 8-Amino-5-bromoquinoline-7-carboxylic acid, another positional isomer, typically involves a sequence of bromination, amination, and carboxylation reactions on a quinoline derivative. The specific order and conditions of these steps can be varied to achieve the desired substitution pattern on the quinoline core. This unique arrangement of functional groups—an amino group at position 8, a bromine atom at position 5, and a carboxylic acid group at position 7—imparts distinct chemical properties to the molecule.
Optimization of Synthetic Conditions and Yield Enhancement
The efficiency and yield of quinoline derivative synthesis are critically dependent on the optimization of reaction conditions. Key factors that are often manipulated include the choice of solvent, the type of catalyst, reaction temperature, and reaction time.
Solvent Effects on Reaction Yield and Time
The selection of a solvent plays a pivotal role in the outcome of quinoline synthesis. Studies have shown that polar solvents generally lead to better yields and shorter reaction times compared to nonpolar solvents. researchgate.net This is attributed to the enhanced solubility of reactants and the ability of polar solvents to swell certain catalysts, thereby increasing their activity. researchgate.net
For instance, in the synthesis of polyhydroquinoline derivatives, polar solvents like ethanol (B145695) and acetonitrile have demonstrated superiority over nonpolar solvents such as toluene. researchgate.net In some cases, solvent-free conditions have also proven effective, offering environmental benefits and potentially high yields in short reaction times. nih.govpnu.ac.ir The use of "green solvents" like glycerol and polyethylene (B3416737) glycol (PEG) is also gaining traction due to their low toxicity and biodegradability. pnu.ac.irthaiscience.info
| Solvent/Condition | Effect on Yield | Effect on Reaction Time | Reference |
|---|---|---|---|
| Polar Solvents (e.g., Ethanol, Acetonitrile) | Higher Yield | Shorter | researchgate.net |
| Nonpolar Solvents (e.g., Toluene) | Lower Yield | Longer | researchgate.net |
| Solvent-Free | Good to High Yield | Fast | nih.govpnu.ac.ir |
| Glycerol | High Yield (76-98%) | Short (15-90 min) | pnu.ac.ir |
| PEG-400 | Improved Yield (75%) | Short (3 hours) | thaiscience.info |
Role of Catalysts in Selective Transformations
Catalysts are fundamental to achieving high yields and selectivity in the synthesis of quinoline derivatives. A wide array of catalysts, including transition metals, metal-free catalysts, and nanocatalysts, have been employed.
Transition metal catalysts such as palladium, rhodium, cobalt, copper, and iron are widely used. mdpi.comrsc.orgorganic-chemistry.org Palladium catalysts, for example, are effective in aerobic oxidative aromatization and decarbonylative cross-coupling reactions. organic-chemistry.org Rhodium catalysts have been utilized in C-H bond activation for the regioselective synthesis of quinoline carboxylates. mdpi.com Cobalt catalysts are also employed in C-H activation and cyclization reactions. mdpi.comrsc.org Copper catalysis is valued for its versatility in producing a broad range of quinoline derivatives. rsc.org
The development of nanocatalysts represents a significant advancement, offering benefits such as high efficiency, reusability, and often milder reaction conditions. nih.gov For example, a zinc-based metal-organic framework (MOF) has been used for the three-component synthesis of 2,4-disubstituted quinolines under solvent-free conditions, demonstrating easy recovery and reusability. rsc.org
| Catalyst Type | Example | Role/Reaction Type | Reference |
|---|---|---|---|
| Palladium | Pd(OAc)₂ | Aerobic oxidative aromatization, Decarbonylative Suzuki cross-coupling, Amination | organic-chemistry.org |
| Rhodium | Rhodium-based complexes | ortho-C–H bond activation for quinoline carboxylate synthesis | mdpi.com |
| Cobalt | Co(III) complexes, Heterogeneous cobalt oxide | C–H activation, Aerobic dehydrogenation | mdpi.comrsc.orgorganic-chemistry.org |
| Copper | Cu(I) or Cu(II) species, Cu(OTf)₂ | C–H bond activation, Multi-component synthesis | mdpi.comrsc.org |
| Iron | FeCl₃ on silica (B1680970) (silferc), Single-atom iron catalyst | Cross-coupling reactions, Acceptorless dehydrogenative coupling | organic-chemistry.orggoogle.com |
| Nanocatalysts | Zinc-based MOF | Three-component coupling for 2,4-disubstituted quinolines | rsc.org |
Industrial Scale Production Considerations for Quinoline Derivatives
Scaling up the synthesis of quinoline derivatives from the laboratory to an industrial scale presents several challenges. mdpi.com Key considerations include the cost and handling of raw materials and reagents, process safety, and economic viability. google.com For instance, the use of concentrated sulfuric acid, while common in lab-scale synthesis, is inconvenient and hazardous in large-scale production. google.com Similarly, expensive transition metal catalysts can pollute the environment and increase production costs. google.comresearchgate.net
Purification methods that are feasible in the lab, such as column chromatography, are often not economical for large-scale processes due to reduced product yield and high solvent consumption. google.com Therefore, developing one-pot processes and utilizing reusable catalysts are crucial for efficient and environmentally friendly industrial production. google.comresearchgate.net The flexibility of batch plants is often favored for producing various quinoline derivatives, as market demand may not justify continuous production. The design of such plants involves scaling up laboratory recipes and selecting appropriately sized equipment to optimize production campaigns.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 7-Bromoquinolin-5-amine. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure and the chemical environment of atoms.
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals for each of the aromatic protons and the amine protons, with their chemical shifts (δ) and coupling constants (J) providing a map of the proton environments. In a typical ¹H NMR spectrum, the protons on the quinoline (B57606) ring system exhibit characteristic chemical shifts. For instance, in a related compound, 6-bromo-5-aminoquinoline, the amine protons (NH₂) appear as a broad singlet around 4.70 ppm. semanticscholar.org The aromatic protons show a complex pattern of doublets and doublet of doublets, reflecting their coupling with neighboring protons. semanticscholar.org For example, H-2 is often observed as a doublet of doublets around 8.90 ppm, while H-4 appears as a doublet at approximately 8.18 ppm. semanticscholar.org The protons H-3, H-7, and H-8 also give rise to distinct signals that can be assigned based on their coupling patterns and chemical shifts. semanticscholar.org
Table 1: Representative ¹H NMR Spectral Data for a Bromo-aminoquinoline Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.90 | dd | J = 4.5, 1.5 |
| H-4 | 8.18 | d | J = 8.5 |
| H-8 | 7.71 | d | J = 9.0 |
| H-7 | 7.44 | d | J = 9.0 |
| H-3 | 7.39 | dd | J = 8.5, 4.5 |
| NH₂ | 4.70 | s | - |
Note: Data is for the related compound 6-bromo-5-aminoquinoline and serves as an illustrative example. semanticscholar.org The exact chemical shifts for this compound may vary.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of their electronic environment. The bromine atom's electron-withdrawing nature and the amino group's electron-donating character influence the chemical shifts of the carbon atoms in the quinoline ring. nih.gov In a representative bromo-aminoquinoline, the carbon atoms of the quinoline core resonate in the aromatic region of the spectrum, typically between 104 and 151 ppm. semanticscholar.org For example, the carbon bearing the amino group (C-5) would be expected to be shielded, while the carbon attached to the bromine (C-7) would be deshielded. The specific assignments of each carbon signal are often confirmed with the aid of 2D NMR techniques. semanticscholar.orgnih.gov
Table 2: Representative ¹³C NMR Spectral Data for a Bromo-aminoquinoline Derivative
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150.3 |
| C-3 | 120.7 |
| C-4 | 133.3 |
| C-4a | 120.2 |
| C-5 | 139.6 |
| C-6 | 118.7 |
| C-7 | 104.3 |
| C-8 | 129.4 |
| C-8a | 148.1 |
Note: Data is for the related compound 6-bromo-5-aminoquinoline and serves as an illustrative example. semanticscholar.org The exact chemical shifts for this compound may vary.
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C NMR spectra and for confirming the connectivity and spatial relationships within the this compound molecule. researchgate.netscilit.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the quinoline ring. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum connect protons that are J-coupled, allowing for the tracing of the proton sequence within the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct and powerful tool for assigning the carbon spectrum based on the already assigned proton spectrum. columbia.edunih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This can be useful for confirming stereochemistry and the conformation of the molecule.
The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound. ethz.chipb.ptscispace.com
¹³C NMR for Carbon Skeleton Analysis
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides a highly accurate measurement of the molecular mass of this compound. google.combioanalysis-zone.com ESI is a soft ionization technique that allows the molecule to be ionized with minimal fragmentation, resulting in a prominent molecular ion peak. nih.gov HRMS can measure the mass to several decimal places, which allows for the determination of the exact molecular formula of the compound by comparing the experimental mass to the calculated mass of possible formulas. bioanalysis-zone.com This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. pearson.com Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio). savemyexams.comlibretexts.org Consequently, any ion containing a single bromine atom will appear as a pair of peaks in the mass spectrum, separated by two mass units (the M+ and M+2 peaks), with roughly equal intensities. savemyexams.comlibretexts.orgneu.edu.tr The observation of this distinct 1:1 isotopic pattern for the molecular ion provides definitive evidence for the presence of a single bromine atom in the molecule. libretexts.org
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds.
For aromatic primary amines, such as this compound, characteristic peaks are expected for N-H and C-H stretching and bending vibrations, as well as vibrations associated with the aromatic quinoline ring system and the carbon-bromine bond. Primary amines typically show two N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.com Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while C-H stretches in alkanes appear below this threshold. vscht.cz The C=C stretching vibrations within the aromatic ring usually give rise to bands in the 1600-1450 cm⁻¹ region. libretexts.org The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint region," typically between 600 and 500 cm⁻¹. libretexts.org
Table 1: Characteristic IR Absorption Ranges for Functional Groups in this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |
| Amine | N-H stretch (primary amine) | 3500–3200 (typically two bands) |
| Aromatic Ring | =C-H stretch | 3100–3000 |
| Aromatic Ring | C=C stretch | 1600–1450 |
| Alkyl Halide | C-Br stretch | 600–500 |
This table presents expected ranges based on general principles of IR spectroscopy. wpmucdn.comvscht.czlibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. rsc.org The wavelengths of maximum absorbance (λmax) are related to the energy required to promote electrons from a ground state to an excited state, often involving π→π* or n→π* transitions in conjugated systems. researchgate.netgdckulgam.edu.in
The quinoline ring system in this compound is a chromophore that absorbs UV radiation. The presence of the amino group (-NH₂) as an auxochrome is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted quinoline. gdckulgam.edu.in The extent of conjugation in a molecule significantly influences its UV-Vis spectrum; greater conjugation leads to absorption at longer wavelengths. gdckulgam.edu.in
While specific UV-Vis data for this compound is not detailed in the provided search results, studies on related 7-bromoquinoline (B152726) derivatives provide relevant examples. For instance, various N-(7-bromoquinoline-5,8-dione) sulphonamide derivatives exhibit absorption maxima (λmax) in methanol (B129727) ranging from 401 nm to 465 nm, indicating significant π-conjugation. ripublication.com
Table 2: UV-Vis Absorption Data for Related 7-Bromoquinoline Derivatives
| Compound | Solvent | λmax (nm) |
| N-(7-bromoquinoline-5,8-dione-6-yl)benzenesulphonamide | Methanol | 403, 464 ripublication.com |
| N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamide | Methanol | 465 ripublication.com |
| N-(7-bromoquinoline-5,8-dione-6-yl)-4-chlorophenylsulphonamide | Methanol | 401, 465 ripublication.com |
This data illustrates the electronic absorption characteristics of structurally similar compounds.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then compared to the theoretical percentages calculated from the compound's molecular formula to confirm its stoichiometry and purity.
For this compound, with the molecular formula C₉H₇BrN₂, the theoretical elemental composition can be calculated. While direct elemental analysis data for this specific compound is not available in the search results, data for a related compound, 6-bromoquinoline-1-oxide (C₉H₆BrNO), shows a close correlation between the calculated and found values (Calcd: C, 48.25%; H, 2.70%; N, 6.25. Found: C, 48.12%; H 2.83%; N, 6.32). semanticscholar.org This demonstrates the utility of the technique in verifying the empirical formula of synthesized quinoline derivatives.
Table 3: Theoretical Elemental Composition of this compound (C₉H₇BrN₂)
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.01 | 108.09 | 48.46 |
| Hydrogen | H | 1.01 | 7.07 | 3.17 |
| Bromine | Br | 79.90 | 79.90 | 35.82 |
| Nitrogen | N | 14.01 | 28.02 | 12.56 |
| Total | 223.08 | 100.00 |
This table is based on theoretical calculations from the molecular formula.
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can elucidate bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of the molecular structure. mdpi.com
While a specific single-crystal X-ray diffraction study for this compound was not found in the search results, the technique has been successfully applied to characterize related quinoline derivatives. For instance, the structure of 5-nitro-6-bromoquinoline-1-oxide was confirmed by X-ray diffraction studies. semanticscholar.org Similarly, the synthesis and characterization of other quinoline-based molecules often involve single-crystal X-ray diffraction to fully elucidate their structures. mdpi.com This method is considered the gold standard for structural determination in the solid state.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.orgresearchgate.net It has become a standard technique in chemistry and materials science due to its favorable balance between accuracy and computational cost. researchgate.netkva.se
DFT calculations are employed to analyze the electronic structure of 7-Bromoquinolin-5-amine, providing a fundamental understanding of its properties. scirp.orgaps.org These calculations can determine the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. The presence of the bromine atom and the amino group on the quinoline (B57606) ring significantly influences the electronic landscape of the molecule. The bromine atom, being an electron-withdrawing group, and the amino group, an electron-donating group, create a unique electronic distribution that dictates the compound's chemical behavior.
Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.comsemanticscholar.org
For related quinoline derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. For instance, in a study of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179), the HOMO and LUMO energies were calculated to be -6.5601 eV and -1.9053 eV, respectively, resulting in an energy gap of 4.6548 eV. mdpi.comsemanticscholar.org While specific values for this compound require dedicated calculations, the analysis of its FMOs would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is expected to be localized around the electron-rich amino group and parts of the quinoline ring, while the LUMO would be distributed over the electron-deficient regions.
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Heterocyclic Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5601 |
| LUMO | -1.9053 |
| Energy Gap (ΔE) | 4.6548 |
This data is for (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate and serves as an example of typical FMO analysis results. mdpi.comsemanticscholar.org
To gain a more detailed understanding of reactivity at specific atomic sites, local reactivity descriptors derived from DFT are used. core.ac.uk One of the most common sets of such descriptors are the Fukui functions. researchgate.netjoaquinbarroso.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes. joaquinbarroso.com
Condensed Fukui functions are used to determine the reactivity of individual atoms within a molecule. mdpi.com There are three main types:
fk+ for nucleophilic attack (measures the reactivity of site k towards a nucleophile).
fk- for electrophilic attack (measures the reactivity of site k towards an electrophile).
fk0 for radical attack.
These indices help in identifying the specific atoms that are most likely to participate in a chemical reaction. joaquinbarroso.commdpi.com For this compound, the nitrogen of the amino group and certain carbon atoms in the quinoline ring are expected to have high fk- values, indicating their susceptibility to electrophilic attack. Conversely, carbon atoms near the electron-withdrawing bromine atom might exhibit higher fk+ values, making them more prone to nucleophilic attack.
By combining the insights from FMO analysis and local reactivity indices, DFT calculations can predict the most probable sites for chemical reactions, a concept known as regioselectivity. nih.govchemrxiv.orgrsc.org The locations with the highest HOMO density are often the sites of electrophilic attack, while those with the highest LUMO density are prone to nucleophilic attack. mdpi.com
For quinoline systems, computational models have been developed to predict the regioselectivity of reactions like electrophilic aromatic substitution. chemrxiv.orgresearchgate.net In the case of this compound, the interplay between the activating amino group and the deactivating but ortho-, para-directing bromo group would lead to specific predictions for where substitutions would occur. For instance, in palladium-catalyzed C-H activation reactions, the regioselectivity can be predicted by calculating and comparing the activation barriers for the formation of different possible palladacycle intermediates. beilstein-journals.org Computational tools can automate this process, requiring only the molecule's structure to predict the outcome of such reactions. chemrxiv.orgrsc.org
Local Atomic Reactivity Indices
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nas.edumdpi.com These simulations provide detailed information about the conformational changes and intermolecular interactions of a molecule in its environment. nas.edu
MD simulations can be used to investigate how this compound interacts with other molecules, such as solvents or biological macromolecules. biorxiv.orgarxiv.org These simulations can reveal the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions that are crucial for its chemical and biological activity.
Furthermore, MD simulations can explore the conformational dynamics of the molecule, showing how it changes its shape over time. arxiv.orgnih.gov For a relatively rigid molecule like this compound, these simulations can reveal the flexibility of the amino group and any subtle puckering of the quinoline ring system. In more complex systems, such as a protein-ligand complex, MD simulations can elucidate how the binding of this compound affects the protein's conformational landscape and vice versa. mdpi.com Such studies are invaluable for understanding the mechanisms of action for biologically active molecules.
Binding Energy Calculations (e.g., MM-PBSA)
A critical aspect of computational drug design is the accurate prediction of the binding affinity between a ligand, such as a derivative of this compound, and its biological target, typically a protein or enzyme. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used approach to estimate the free energy of binding for a ligand-receptor complex. frontiersin.orgnih.govpeng-lab.org This method combines molecular mechanics calculations with continuum solvation models to provide a thermodynamic assessment of the binding process. nih.gov
The binding free energy (ΔGbind) is calculated by considering the difference in the free energies of the protein-ligand complex (Gcomplex), the unbound protein (Greceptor), and the unbound ligand (Gligand). The calculation for each of these states involves several energy components, as detailed in the equation and table below. nih.govpeng-lab.org
Equation for Binding Free Energy Calculation:
ΔGbind = Gcomplex - (Greceptor + Gligand)
Each free energy term (Gx) is composed of:
Gx = EMM + Gsolv - TS
Where:
EMM is the molecular mechanics energy in the gas phase.
Gsolv is the solvation free energy.
-TS is the conformational entropy contribution.
Studies on various quinoline derivatives have successfully employed MM-PBSA and its related method, MM-GBSA (Molecular Mechanics Generalized Born Surface Area), to elucidate binding thermodynamics. nih.govmdpi.com For instance, MM-PBSA analysis was used to determine the binding energies of novel brominated methoxyquinoline and nitrated bromoquinoline derivatives with human topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs. researchgate.net In other research, MM-PBSA calculations helped identify crucial amino acid residues and thermodynamic forces driving the binding of quinoline derivatives to the BRD4-BD1 active site, a target in cancer therapy. nih.gov These studies often reveal that van der Waals forces and non-polar solvation energies are significant contributors to the binding affinity of quinoline-based compounds. frontiersin.org Although a specific MM-PBSA study for this compound was not detailed in the reviewed literature, the application of this method to structurally similar quinolines underscores its utility in predicting binding modes and affinities for this compound class. nih.govresearchgate.net
| Energy Component | Description |
|---|---|
| ΔEMM (Molecular Mechanics Energy) | Represents the change in gas-phase energy, including internal (bond, angle, dihedral), van der Waals (ΔEvdW), and electrostatic (ΔEelec) interactions upon binding. |
| ΔGsolv (Solvation Free Energy) | The energy change associated with transferring the molecule from a vacuum to the solvent. It is composed of a polar (ΔGpolar) and a non-polar (ΔGnonpolar) component. |
| -TΔS (Conformational Entropy) | The change in conformational entropy upon ligand binding. This term is computationally demanding and is sometimes omitted, which can affect the accuracy of the absolute binding energy prediction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dovepress.com The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds, like derivatives of this compound, are dependent on the changes in their molecular properties. arabjchem.org These models are invaluable in medicinal chemistry for predicting the activity of unsynthesized compounds, thereby prioritizing the synthesis of molecules with the highest potential efficacy.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to build a regression model that links these descriptors to the observed biological activity. dovepress.comnih.gov For quinoline derivatives, various 2D and 3D-QSAR studies have been successfully conducted to understand their activity against different biological targets. arabjchem.orgnih.gov
The biological activity of quinoline derivatives has been successfully correlated with a range of electronic and structural parameters. These parameters, often referred to as molecular descriptors, quantify various aspects of a molecule's physicochemical properties. Electronic descriptors, which can be calculated using methods like Density Functional Theory (DFT), describe the electron distribution within the molecule. Structural or topological descriptors relate to the size, shape, and connectivity of the molecule. researchgate.net
In QSAR studies of 7-substituted-4-aminoquinoline derivatives with antimalarial activity, models have been built using descriptors selected by genetic algorithms. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to quinoline hydrazones and other derivatives. dovepress.com These models evaluate the impact of steric and electrostatic fields on activity, providing a 3D map that highlights regions where modifications to the molecular structure could enhance or diminish biological potency. dovepress.com For example, studies on quinoline Schiff bases showed that CoMFA and CoMSIA models could effectively predict inhibitory activity against enoyl acyl carrier protein reductase, an important anti-TB target. dovepress.com The results often indicate that the quinoline ring itself, along with specific substitutions, is essential for activity. dovepress.com
| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity of Quinoline Derivatives |
|---|---|---|
| Electronic | CoMFA/CoMSIA Electrostatic Fields | Correlates regions of positive or negative electrostatic potential with increases or decreases in inhibitory activity, guiding substituent choice. dovepress.comnih.gov |
| Core-level Binding Energies | Theoretical calculations of C 1s and N 1s core-level binding energies help in understanding the electronic structure and how substitutions modify it, which can be linked to reactivity and interaction with biological targets. researchgate.net | |
| Structural/Steric | CoMFA/CoMSIA Steric Fields | Identifies regions where bulky or smaller substituents are favorable for activity, providing insights into the shape of the receptor's binding pocket. dovepress.comnih.gov |
| Topological Descriptors | Parameters that describe molecular size, shape, and branching, which have been used in 2D-QSAR models to predict the antimalarial properties of quinoline derivatives. nih.gov |
In Silico Prediction of Pharmacological Activity Spectra (e.g., PASS program)
Beyond modeling activity against a single, known target, computational methods can also predict a broad spectrum of potential biological activities. The Prediction of Activity Spectra for Substances (PASS) program is a well-established in silico tool for this purpose. clockss.org Based on the structure of a compound, PASS estimates the probability of it exhibiting thousands of different biological effects, including pharmacotherapeutic actions, mechanisms of action, and specific toxicities. frontiersin.orgresearchgate.net
The PASS algorithm works by comparing the structure of the input molecule, such as this compound, to a large training set of known biologically active substances. It then provides a list of potential activities, each with a corresponding probability of being active (Pa) and inactive (Pi). A high Pa value suggests that the compound is likely to exhibit that particular activity, making it a promising candidate for further experimental testing. This approach has been used to assess the potential of various quinoline scaffolds. For example, PASS has been used to evaluate the antitumor properties of pyrido fused imidazo[4,5-c]quinoline derivatives and to predict the activity spectra for new heterocyclic compounds containing hydroquinoline scaffolds. frontiersin.orgresearchgate.net
For a compound like this compound, a PASS prediction could suggest a range of activities based on its quinoline core and bromo- and amino-substituents. The table below provides a hypothetical example of a PASS prediction output for a quinoline derivative, illustrating the types of pharmacological activities that might be identified for investigation.
| Predicted Biological Activity | Pa (Probability "to be Active") | Pi (Probability "to be Inactive") | Interpretation |
|---|---|---|---|
| Antineoplastic | 0.850 | 0.008 | High probability of anticancer activity, a priority for experimental validation. |
| Kinase Inhibitor | 0.795 | 0.021 | Likely to act by inhibiting one or more protein kinases. |
| Antibacterial | 0.710 | 0.045 | Good probability of having antibacterial effects. |
| Antimalarial | 0.680 | 0.033 | Reasonable probability of antimalarial activity, consistent with the known pharmacology of the quinoline scaffold. |
| Topoisomerase I Inhibitor | 0.655 | 0.090 | Suggests a potential mechanism for any observed antineoplastic activity. |
| CYP450 Substrate | 0.590 | 0.150 | Indicates a moderate probability of being metabolized by cytochrome P450 enzymes. |
Note: The data in this table is illustrative for a hypothetical quinoline derivative and does not represent actual PASS prediction results for this compound.
Advanced Applications in Medicinal Chemistry
Anticancer Activities and Mechanisms
The quinoline (B57606) core, particularly when substituted with bromine and amino groups, has been identified as a privileged structure in the development of novel anticancer agents. researchgate.net Research into derivatives of 7-Bromoquinolin-5-amine has revealed multiple mechanisms through which they exert their cytotoxic effects against cancer cells.
Derivatives based on the bromoquinoline scaffold have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The position and nature of substituents on the quinoline ring are crucial in determining their inhibitory effects. nih.gov For instance, studies show that compounds with bromine atoms at the C-5 and C-7 positions exhibit significant inhibition of C6 (glioma), HeLa (cervical cancer), and HT29 (colon cancer) cell proliferation. nih.gov In contrast, related precursors lacking these specific substitutions showed no measurable antiproliferative effects. nih.gov
One study synthesized and evaluated a series of novel brominated quinoline derivatives. nih.govnih.gov Among them, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (a derivative synthesized from a related precursor) showed the most potent inhibitory activity, with IC₅₀ values significantly lower than the standard chemotherapeutic drug 5-Fluorouracil (5-FU). nih.govnih.gov Another derivative, 6,8-dibromo-5-nitroquinoline, which is a precursor to amino derivatives, also displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cells. nih.gov Furthermore, derivatives of 6-amino-7-bromoquinoline-5,8-dione (B8093216) have shown potent activity against melanoma and breast cancer cell lines with IC₅₀ values in the low micromolar range.
| Compound/Derivative | Cancer Cell Line | Reported IC₅₀ (µM) | Source |
|---|---|---|---|
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioma) | 15.4 | nih.gov |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Cervical) | 26.4 | nih.gov |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Colon) | 15.0 | nih.gov |
| 6,8-dibromo-5-nitroquinoline | C6 (Glioma) | 50.0 | nih.gov |
| 6,8-dibromo-5-nitroquinoline | HT29 (Colon) | 26.2 | nih.gov |
| 6,8-dibromo-5-nitroquinoline | HeLa (Cervical) | 24.1 | nih.gov |
| 6-amino-7-bromoquinoline-5,8-dione Derivative | Melanoma & Breast Cancer | 0.59 - 1.52 | |
| Quinoline-based derivative 5a | MCF-7 (Breast) | GI₅₀: 25-82 nM | nih.govrsc.org |
| Quinoline-based derivative 5a | A-549 (Lung) | GI₅₀: 25-82 nM | nih.govrsc.org |
A key mechanism for the anticancer activity of 7-bromoquinoline-5-amine derivatives is the induction of apoptosis, or programmed cell death. researchgate.net Deregulation of apoptosis is a hallmark of cancer, and compounds that can restore this process are promising therapeutic candidates. aging-us.com The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-dependent) and the intrinsic (mitochondrial-dependent) pathways. aging-us.com
Research has shown that certain bromoquinoline derivatives trigger apoptosis, as confirmed by methods such as DNA laddering assays. researchgate.netresearchgate.net The modulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax), is critical in this process. frontiersin.org Derivatives of 6-amino-7-bromoquinoline-5,8-dione have been found to induce apoptosis specifically by modulating the expression of Bcl-2 and Bax proteins. This disruption of the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, which are the executioners of apoptosis. aging-us.com
Specifically, some quinoline-based compounds have been shown to promote apoptosis by activating initiator caspases, such as Caspase-8, and executioner caspases, like Caspase-3, while simultaneously reducing the expression of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax. nih.govrsc.orgnih.gov The activation of Caspase-3 is a frequent event in apoptosis, triggered by both intrinsic and extrinsic pathways, leading to the proteolysis that culminates in cell death. mdpi.com
The anticancer effects of 7-bromoquinoline-5-amine derivatives are also attributed to their ability to inhibit key enzymes that are essential for cancer cell survival and proliferation.
Topoisomerase I: This enzyme is critical for DNA replication and repair. researchgate.netresearchgate.net Certain brominated methoxyquinoline derivatives have been shown to inhibit human topoisomerase I, thereby disrupting fundamental cellular processes and leading to cell death. researchgate.netnih.govresearchgate.net A 2025 study identified 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline as a potent topoisomerase I inhibitor. smolecule.com
NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme is involved in the redox cycling of quinone-based compounds. 6-amino-7-bromoquinoline-5,8-dione, a derivative, belongs to a class of molecules known for their redox-active quinone core that interacts with cellular enzymes like NQO1.
Protein Arginine Deiminases (PADs): These enzymes are also targeted by the redox-active core of quinolinedione derivatives, contributing to their anticancer effects.
The planar quinone core of these compounds can also intercalate into DNA, causing structural damage that inhibits replication and transcription, further contributing to their cytotoxic effects.
A proposed mechanism for the cytotoxicity of quinolinedione derivatives is the generation of reactive oxygen species (ROS). vulcanchem.com The quinone structure can undergo enzymatic reduction to a semiquinone radical, which then reacts with oxygen to produce superoxide (B77818) anions and hydrogen peroxide. vulcanchem.com This process induces high levels of oxidative stress within the cancer cell. vulcanchem.comnih.gov
This excessive ROS production can lead to mitochondrial dysfunction, an early event in the apoptotic cascade. nih.gov The resulting oxidative damage to lipids, proteins, and DNA, combined with the disruption of mitochondrial function, pushes the cancer cell towards apoptosis. mdpi.com
Targeting a single signaling pathway in cancer can lead to the development of resistance. nih.gov Therefore, a strategy involving a single drug that hits multiple targets has become a promising area of cancer research. nih.gov The quinoline scaffold has been successfully used to develop dual-target inhibitors, particularly for the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). nih.govrsc.org
Both EGFR and HER-2 are members of the ErbB receptor tyrosine kinase family and are often overexpressed in solid tumors, playing a significant role in cancer cell proliferation and survival. nih.goveuropeanreview.org Dual inhibition of both receptors has shown superior therapeutic efficacy compared to single-target inhibitors. mdpi.com
Researchers have designed and synthesized novel series of quinoline-based derivatives as EGFR/HER-2 dual-target inhibitors. nih.govrsc.org One such compound, designated 5a, proved to be a highly effective dual inhibitor with IC₅₀ values of 71 nM for EGFR and 31 nM for HER-2. nih.govrsc.org This compound's antiproliferative action was linked to its ability to induce apoptosis by activating caspases-3 and -8, upregulating Bax, and downregulating Bcl-2. nih.govrsc.org This demonstrates a powerful, multi-pronged attack on cancer cells, combining direct enzyme inhibition with the induction of programmed cell death.
Reactive Oxygen Species (ROS) Induction and Mitochondrial Dysfunction
Antimicrobial Activities
In addition to their anticancer potential, derivatives of 7-bromoquinoline-5-amine have been investigated for their antimicrobial properties. The quinoline nucleus is a core component of many established antimicrobial agents. ripublication.comtandfonline.com
A series of new 5-amino-7-bromoquinolin-8-yl sulfonate derivatives were synthesized and evaluated for their in-vitro antimicrobial activity against a panel of bacteria and fungi. tandfonline.com The studies used the agar (B569324) well diffusion method for bacteria and the poison plate technique for fungi. tandfonline.com Several of these compounds showed potent activity, in some cases comparable to standard drugs. tandfonline.commdpi.com For example, derivatives with an aryl group, such as biphenyl, showed potent activity against Staphylococcus aureus. mdpi.com Other derivatives displayed significant activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. mdpi.com Studies on 7-bromoquinoline-5,8-dione derivatives also reported effectiveness against strains of Klebsiella pneumoniae and Salmonella typhi.
| Compound/Derivative Class | Microorganism | Type | Observed Activity | Source |
|---|---|---|---|---|
| 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate | Staphylococcus aureus | Gram-positive Bacteria | Potent antibacterial activity | tandfonline.commdpi.com |
| 5-amino-7-bromoquinolin-8-yl sulfonates | Bacillus megaterium | Gram-positive Bacteria | Tested for activity | tandfonline.commdpi.com |
| Derivative with Ar = 4-CH₃Ph | Klebsiella pneumoniae | Gram-negative Bacteria | Potent activity, 25mm inhibition zone | mdpi.com |
| 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate | Pseudomonas aeruginosa | Gram-negative Bacteria | Potent antibacterial activity | tandfonline.commdpi.com |
| 7-bromoquinoline-5,8-dione derivatives | Salmonella typhi | Gram-negative Bacteria | MIC values of 0.80-1.00 mg/ml | ripublication.com |
| 5-amino-7-bromoquinolin-8-yl sulfonates | E. coli (Rifampin resistant) | Gram-negative Bacteria | Tested for activity | tandfonline.com |
| 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate | Aspergillus niger | Fungus | Potent antifungal activity | tandfonline.com |
| 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate | Penicillium spinulosum | Fungus | Potent antifungal activity | tandfonline.com |
Antimalarial Potential
Other Biological Activities
Beyond their antimicrobial properties, derivatives of 7-bromoquinoline (B152726) are being investigated for a range of other therapeutic applications.
Quinoline derivatives have emerged as potential antiviral agents. nih.gov Research has demonstrated that novel compounds based on the quinoline scaffold can exhibit antiviral activity against Dengue virus (DENV) in the low micromolar range. nih.gov The mechanism often involves the inhibition of viral replication or translation. nih.govnih.gov Studies on 8-hydroxyquinoline (B1678124) derivatives have also documented their potential in combating viruses like SARS-CoV-2. researchgate.net Phenolic compounds, a broad class that can include hydroxylated quinolines, have shown various anti-dengue mechanisms of action, including direct action against viral particles and inhibition of viral proteins. mdpi.com
Several classes of quinoline derivatives have been reported to possess anti-inflammatory properties. ripublication.combiosynce.com For instance, quinolinedione derivatives have been recognized for their potential use as anti-inflammatory agents. ripublication.com The anti-inflammatory activity of serotonin (B10506) derivatives and other lipophenols, which can share structural motifs with functionalized quinolines, is also an area of active research. mdpi.com Derivatives of 8-hydroxyquinoline have likewise been synthesized and examined for their anti-inflammatory activities. researchgate.net
Antiviral Activity (e.g., against Dengue virus, Avian influenza virus, Coronaviruses)
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives correlates with their biological activity. By systematically modifying the scaffold and observing the resulting changes in efficacy, researchers can identify key structural features responsible for therapeutic effects. These studies have been instrumental in guiding the rational design of new compounds with improved potency and selectivity.
The biological activity of this compound derivatives can be significantly influenced by the nature and position of various substituents. For instance, the introduction of aryl sulfonamide groups to the 7-bromoquinoline-5,8-dione core has been shown to yield compounds with antimicrobial properties. ripublication.com Studies have revealed that modifications at different positions on the quinoline ring can lead to a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. ripublication.comnih.gov
The presence of a bromine atom at the C-7 position and an amino group at the C-5 position are critical features that modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Research has shown that even minor changes, such as the addition of a methyl group or a halogen, can lead to substantial differences in biological outcomes. mdpi.com For example, in a series of 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives, chloro-analogues were found to be the most active against various cancer cell lines, while methyl-analogues were the least potent. mdpi.com
| Derivative Type | Substituent Modification | Impact on Biological Activity | Reference |
| 7-Bromoquinoline-5,8-dione | Addition of aryl sulfonamides | Confirmed antibiotic potency with MIC ranges of 0.80 – 1.00 mg/ml. | ripublication.com |
| 2-Amino-4-aryl-4-pyrano[3,2-h]quinolone | 6-chloro analogues | Most active against cancer cell lines (MCF-7, HCT 116, HepG2, and A549). | mdpi.com |
| 2-Amino-4-aryl-4-pyrano[3,2-h]quinolone | 9-methyl analogues | Least potent against the same cancer cell lines. | mdpi.com |
Studies have demonstrated that the antiproliferative effects of quinoline derivatives against cancer cell lines are highly dependent on the substitution pattern. For example, compounds with bromine atoms at the C-5 and C-7 positions showed significant inhibition of cancer cell proliferation, whereas substitutions at the C-3, C-6, and C-8 positions resulted in no inhibitory activity. nih.gov This highlights the critical importance of the C-5 and C-7 positions for anticancer activity in this class of compounds.
Furthermore, the position of an aniline (B41778) moiety on the quinoline scaffold has been shown to dramatically affect affinity for the 5-HT3A receptor. acs.org A derivative with the aniline functionality at the 5-position of the quinoline scaffold exhibited a significant drop in affinity compared to other analogues. acs.org This underscores the profound impact of regiochemistry on the pharmacological profile of these compounds.
| Compound Series | Substituent Position | Pharmacological Efficacy | Reference |
| Brominated Quinolines | Bromine at C-5 and C-7 | Significant inhibition of C6, HeLa, and HT29 cancer cell proliferation. | nih.gov |
| Brominated Quinolines | Substitutions at C-3, C-6, and C-8 | No inhibitory activity against the same cancer cell lines. | nih.gov |
| Aniline-Substituted Quinolines | Aniline at the 5-position | ~1000-fold drop in 5-HT3A receptor affinity. | acs.org |
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a key determinant of its ability to cross cell membranes and reach its intracellular target. The bromine atom in this compound inherently increases its lipophilicity, which can contribute to improved membrane permeability.
Medicinal chemists often modulate the lipophilicity of lead compounds to optimize their pharmacokinetic properties. In the case of this compound derivatives, the introduction of different substituents can fine-tune this property. For example, adding halogen atoms can increase lipophilicity, which has been correlated with enhanced antiviral activity in some quinoline derivatives. mdpi.comnih.gov Conversely, incorporating more polar groups, like an amino group, can improve water solubility, which is also crucial for bioavailability.
The balance between lipophilicity and hydrophilicity is delicate and critical for drug design. While high lipophilicity can enhance membrane permeability, it can also lead to issues like poor solubility and non-specific binding. Therefore, careful modulation of this property is essential for developing effective drug candidates.
| Compound/Derivative | Structural Feature | Effect on Lipophilicity | Consequence | Reference |
| 8-Amino-5-bromoquinoline-7-carboxylic acid | Bromine atom | Enhances lipophilicity | Potentially improves membrane permeability. | |
| 8-Amino-5-bromoquinoline-7-carboxylic acid | Amino group | Improves water solubility | Critical for bioavailability. | |
| Anilide derivatives of 8-hydroxyquinoline | Electron-withdrawing substituents | Increases lipophilicity | Linearly increases antiviral activity. | nih.gov |
Regiochemical Influence on Pharmacological Efficacy
Pharmacophore Development and Drug Design
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. researchgate.netdovepress.com This abstract representation of a molecule's key features helps in the design of new compounds with desired biological activities and in the virtual screening of large compound libraries to find novel hits. researchgate.netnih.gov
The this compound scaffold provides a rigid framework that can be used to construct pharmacophore models for various targets. By analyzing the SAR of a series of active compounds, researchers can deduce the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions that are crucial for binding. nih.gov These models then serve as a blueprint for designing new derivatives with optimized interactions with the target, potentially leading to higher potency and selectivity. dovepress.com
This rational, structure-based approach to drug design accelerates the discovery process by focusing on molecules that are most likely to be active. biosolveit.de The development of pharmacophore models based on the this compound core has the potential to guide the creation of next-generation therapeutics for a wide range of diseases.
Exploration of Chemical Reactivity and Derivatization
General Chemical Transformations of 7-Bromoquinolin-5-amine Scaffolds
The this compound structure can undergo a variety of chemical reactions typical for halogenated aromatic amines, including oxidation, reduction, and substitution. smolecule.com These transformations are fundamental for creating a diverse library of quinoline (B57606) derivatives.
The chemical scaffold of this compound is susceptible to oxidation at several positions. The amino group at the C-5 position can participate in oxidation reactions, potentially leading to the formation of nitro derivatives under specific conditions, a reaction observed in analogous aminoquinolines.
Furthermore, the quinoline ring system itself can be oxidized, particularly when additional functional groups are present. For instance, the oxidation of 8-hydroxyquinoline (B1678124) derivatives is a common route to synthesize quinoline-5,8-diones. ripublication.com In a related transformation, the ferric chloride oxidation of 5-amino-6-hydroxy-7-bromoquinoline has been shown to yield 7-bromo-5:6-quinoline quinone. ias.ac.in While direct oxidation of this compound is not extensively documented, these related reactions indicate the scaffold's potential to be converted into quinone-like structures, which are a class of compounds with significant biological interest. ripublication.com
Reduction reactions are crucial both in the synthesis of this compound and in its subsequent transformations. The most common synthetic route to this compound involves the reduction of a 5-nitroquinoline (B147367) precursor. smolecule.com For example, studies on related bromoquinolines have shown that a 5-nitro group can be efficiently reduced to the corresponding 5-amino group using reagents like iron (Fe) or zinc (Zn). semanticscholar.org
The bromine atom at the C-7 position is a key handle for introducing molecular diversity through substitution reactions. As a good leaving group, it facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles. smolecule.com The reactivity of the C-7 position is often enhanced by activating groups on the quinoline ring. For example, the introduction of a nitro group adjacent to the bromine has been shown to facilitate the substitution of the bromine atom by cyclic amines like morpholine (B109124) and piperazine. semanticscholar.org
In related quinoline-5,8-dione systems, the bromine at C-7 allows for regioselective substitution. Studies have shown that 7-bromo-quinoline-5,8-dione reacts with various aryl, heterocyclic, and alkyl amines, as well as thiols, to yield 6-substituted derivatives. ripublication.com This highlights the synthetic utility of the bromo-substituent in directing the entry of new functional groups.
Beyond SNAr, the C-7 bromine is also suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds and introduce aryl or heteroaryl groups. smolecule.com The amino group at C-5 also serves as a reaction site for further derivatization through methods like Buchwald-Hartwig amination. smolecule.com
Table 1: Examples of Nucleophilic Substitution Reactions on a Related 7-Bromoquinoline (B152726) Scaffold This table summarizes reactions performed on 7-bromo-quinoline-5,8-dione, a closely related oxidized derivative, demonstrating the reactivity of the scaffold.
| Nucleophile | Reagent | Product Structure | Yield (%) | Reference |
| Piperidine | Piperidine | 6-Piperidyl-7-bromoquinoline-5,8-dione | 55 | |
| Morpholine | Morpholine | 6-Morpholinyl-7-bromoquinoline-5,8-dione | 50 | |
| N-Methylpiperazine | N-Methylpiperazine | 6-(N-Methylpiperazinyl)-7-bromoquinoline-5,8-dione | 50 | |
| o-Anisidine | o-Anisidine | 6-(o-Anisidinyl)-7-bromoquinoline-5,8-dione | 65 | |
| p-Toluidine | p-Toluidine | 6-(p-Toluidinyl)-7-bromoquinoline-5,8-dione | 58 | |
| p-Bromoaniline | p-Bromoaniline | 6-(p-Bromoanilinyl)-7-bromoquinoline-5,8-dione | 50 |
Reduction Reactions
Derivatization Strategies for Enhanced Biological Activity or Specific Applications
Derivatization of the this compound scaffold is a common strategy to modulate its physicochemical properties and enhance its biological activity. nih.gov By modifying the core structure through the formation of new covalent bonds, researchers can fine-tune the molecule for specific applications, such as targeting particular enzymes or receptors.
The primary amine at the C-5 position is an ideal site for the formation of sulfonamide derivatives. This is typically achieved by reacting the amine with a variety of sulfonyl chlorides in the presence of a base. semanticscholar.org Sulfonamides are a well-known pharmacophore present in numerous clinically active drugs, recognized for their antimicrobial, anti-inflammatory, and anticancer properties. ripublication.comnih.gov
While direct synthesis from this compound is a standard chemical transformation, detailed research has been published on the synthesis of sulfonamide derivatives from the related 7-bromoquinoline-5,8-dione. ripublication.com In these studies, various aryl sulfonamides were reacted with 7-bromoquinoline-5,8-dione via a nucleophilic amination reaction to furnish N-(7-bromoquinoline-5,8-dione-6-yl)sulfonamide derivatives. ripublication.com These compounds were synthesized and evaluated for their antimicrobial potential, confirming the utility of this derivatization strategy. ripublication.com
Another related strategy involves the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates. semanticscholar.orgnih.gov In this approach, the sulfonate ester is formed on the hydroxyl group of 5-amino-7-bromoquinolin-8-ol (B11873180), demonstrating another route to incorporate the sulfonyl moiety into the quinoline framework. semanticscholar.orgnih.gov
Table 2: Examples of Aryl Sulfonamide Derivatives from a 7-Bromoquinoline Scaffold This table lists sulfonamide derivatives synthesized via the reaction of aryl sulfonamides with 7-bromoquinoline-5,8-dione.
| Aryl Sulfonamide Reactant | Product Name | Yield (%) | Reference |
| Benzene (B151609) sulfonamide | N-(7-bromoquinoline-5,8-dione-6-yl)-benzenesulphonamide | 86.4 | ripublication.com |
| p-Toluenesulphonamide | N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamide | 58.7 | ripublication.com |
| 4-Chlorophenylsulphonamide | N-(7-bromoquinoline-5,8-dione-6-yl)-4-chlorophenylsulphonamide | 62.2 | ripublication.com |
| 4-Nitrophenylsulphonamide | N-(7-bromoquinoline-5,8-dione-6-yl)-4-nitrophenylsulphonamide | 64.7 | ripublication.com |
Conjugating the this compound scaffold with other biologically active molecules is a powerful strategy to create hybrid compounds with potentially synergistic or novel therapeutic activities. scispace.com This approach aims to combine the pharmacophoric features of two or more distinct molecules into a single chemical entity.
One prominent example is the synthesis of quinolyl pyrazinamides, which have been explored as ligands for the Sigma 2 (σ2) receptor for potential use in treating pancreatic cancer. nih.gov In this work, various substituted 8-aminoquinolines were coupled with pyrazine-2-carboxylic acid derivatives via an amide bond formation. nih.gov This creates a hybrid molecule that joins the quinoline core with a pyrazinamide (B1679903) moiety, a strategy designed to enhance binding affinity and cellular activity. nih.gov
Another conjugation method involves click chemistry. For instance, acetylene (B1199291) derivatives of quinoline-5-sulfonamides have been reacted with organic azides to produce hybrid systems containing both a quinoline and a 1,2,3-triazole ring, a heterocyclic system also known for its diverse biological activities. researchgate.net These examples demonstrate that the functional groups on the this compound scaffold provide convenient anchor points for conjugation with a wide array of other bioactive fragments.
Introduction of Various Functional Groups for SAR Studies
The scaffold of this compound serves as a versatile platform for chemical modification, allowing for the systematic introduction of various functional groups to probe structure-activity relationships (SAR). The presence of the bromine atom at the C7 position and the amino group at the C5 position offers two reactive sites for derivatization.
The bromine atom, for instance, enhances the electrophilic character of the quinoline ring, making it susceptible to nucleophilic substitution reactions. This property is instrumental in introducing a wide array of functional groups. One of the most powerful methods for this is the Suzuki-Miyaura coupling, which allows for the introduction of aryl or heteroaryl groups. This has been shown to enhance bioactivity. The amino group provides a point for chelation to transition metals, a property useful in developing catalytic systems.
Research has demonstrated that derivatization at both the C5 and C7 positions can significantly impact biological activity. For example, a series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized to explore their antimicrobial properties. researchgate.net In this study, various sulfonyl chlorides were reacted with 5-amino-7-bromoquinolin-8-ol, leading to a range of sulfonate derivatives. researchgate.net The results indicated that specific substitutions led to potent antibacterial and antifungal activities. researchgate.net
Similarly, the development of novel amino-quinoline-5,8-dione derivatives has been pursued to create potent inhibitors of NAD(P)H: quinone oxidoreductase 1 (NQO1) with antiproliferative activities. nih.gov These studies highlight how modifications to the quinoline core can lead to compounds with significant therapeutic potential.
Furthermore, the strategic placement of functional groups can influence selectivity for specific biological targets. In the development of neuronal nitric oxide synthase (nNOS) inhibitors, 7-phenyl-2-aminoquinolines were identified as potent and selective compounds. nih.gov The synthesis of these compounds involved a Suzuki coupling to introduce the phenyl group at the 7-position of a bromoquinoline precursor. nih.gov Subsequent modifications to the amino group and the introduced phenyl ring were performed to optimize potency and selectivity. nih.gov
The table below summarizes examples of functional groups introduced onto the quinoline core and their impact on biological activity based on SAR studies.
| Parent Scaffold | Functional Group Introduced | Resulting Compound Class | Observed Biological Activity |
| This compound | Aryl/Heteroaryl groups (via Suzuki coupling) | Aryl/Heteroaryl-substituted quinolines | Enhanced bioactivity |
| 5-Amino-7-bromoquinolin-8-ol | Various sulfonyl chlorides | 5-Amino-7-bromoquinolin-8-yl sulfonates | Potent antibacterial and antifungal activity |
| Quinoline-5,8-dione | Various amines | Amino-quinoline-5,8-diones | NQO1 inhibition, antiproliferative activity |
| 7-Bromoquinoline | Phenyl group (via Suzuki coupling), various amines | 7-Phenyl-2-aminoquinolines | Potent and selective nNOS inhibition |
These examples underscore the importance of systematic functional group introduction in elucidating the SAR of quinoline derivatives, paving the way for the design of more effective and selective therapeutic agents.
Catalytic Applications in Organic Synthesis
The quinoline motif, particularly when appropriately functionalized, is a valuable scaffold in the design of ligands for catalytic applications in organic synthesis. The nitrogen atom within the quinoline ring system, along with other strategically placed donor atoms, can effectively coordinate with transition metals to form active and selective catalysts.
Use as Ligand Precursors in Transition Metal Catalysis
This compound and its derivatives are valuable precursors for the synthesis of ligands used in transition metal catalysis. The amino group at the C5 position and the nitrogen of the quinoline ring can act as a bidentate chelate, while the bromine at the C7 position provides a handle for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties.
The resulting ligands can be complexed with various transition metals, such as ruthenium, palladium, and copper, to generate catalysts for a range of organic transformations. For instance, the amino group of this compound enables chelation to transition metals, making it a potential ligand in catalytic systems for C-H activation. The ability to introduce aryl or heteroaryl groups via Suzuki-Miyaura coupling at the bromine position further expands the diversity of ligands that can be synthesized from this precursor.
The broader class of quinoline derivatives has seen extensive use as ligands in catalysis. For example, quinoline-based ligands have been employed in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds. scienceopen.com In these reactions, the ligand plays a crucial role in the catalytic cycle, influencing the rate and selectivity of the reaction.
Furthermore, ruthenium complexes bearing quinoline-based ligands have been developed for catalytic applications within living cells. nih.gov These complexes can be designed to accumulate in specific cellular compartments, such as the mitochondria, and catalyze reactions in a localized manner. nih.gov The synthesis of the ligands for these complexes often starts from functionalized quinoline precursors. nih.gov
The versatility of the this compound scaffold makes it a promising starting material for the development of novel ligands for a variety of transition metal-catalyzed reactions. The ability to independently modify the molecule at the amino and bromo positions allows for the creation of a diverse library of ligands with tunable properties.
Asymmetric Catalysis with Chiral Quinoline Motifs
The development of chiral ligands is paramount for enantioselective catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov Quinoline-based scaffolds have emerged as privileged structures in the design of chiral ligands for a wide array of asymmetric transformations. researchgate.netthieme-connect.com While direct applications of chiral derivatives of this compound in asymmetric catalysis are not extensively documented in the provided search results, the broader context of chiral quinoline motifs provides a strong indication of their potential.
The synthesis of chiral ligands often involves the condensation of a quinoline derivative with a chiral amine or alcohol. thieme-connect.com For example, chiral Schiff base and oxazolinyl-type ligands can be prepared from quinoline aldehydes or cyanides. thieme-connect.com These ligands, when complexed with transition metals, have been successfully applied in various asymmetric reactions, including carbon-carbon bond formations, allylic reactions, and cycloadditions. researchgate.net
The general strategies for synthesizing chiral N-heterocyclic compounds, including those with a quinoline core, often rely on catalytic asymmetric hydrogenation of quinoline derivatives using chiral transition-metal complexes or transfer hydrogenation with chiral Brønsted acids. d-nb.info Asymmetric conjugate addition of organometallics to quinolone acceptors using chiral auxiliaries is another common approach. d-nb.info
The principles of asymmetric synthesis highlight the importance of creating a well-defined chiral environment around the metal center. iranchembook.ir Ligands derived from quinoline can provide a rigid backbone, which, when combined with chiral elements, can effectively control the stereochemical outcome of a reaction. The design of these ligands often involves noncovalent interactions, such as hydrogen bonding and π-system engagements, between the ligand and the substrate to enhance stereocontrol. mdpi.com
Given the synthetic handles available on this compound, it is conceivable to develop chiral ligands derived from this scaffold. For instance, the amino group could be acylated with a chiral carboxylic acid, or the bromine atom could be replaced with a chiral substituent via a cross-coupling reaction. Such modifications would introduce the necessary chirality to the ligand framework, enabling its use in asymmetric catalysis. The development of such catalysts remains an area of potential research.
Q & A
Q. Key Factors :
- Regioselectivity : Electron-donating groups (e.g., -NH₂) direct bromination to specific positions. Steric effects may alter substitution patterns .
- Catalysts : Lewis acids like FeCl₃ enhance reaction efficiency in polar aprotic solvents .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are they applied?
Basic Research Question
Characterization requires a multi-technique approach:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C7, amine at C5). Aromatic protons appear as doublets or triplets (δ 7.0–8.5 ppm), while NH₂ protons resonate at δ 4.5–5.5 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight (MW: 227.07 g/mol) and isotopic patterns (Br has a 1:1 M/M+2 ratio) .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
- Elemental Analysis : Verify C, H, N, and Br percentages to confirm stoichiometry .
Advanced Tip : Coupled techniques like LC-MS or 2D NMR (COSY, HSQC) resolve structural ambiguities in complex mixtures .
How can researchers optimize the regioselectivity of bromination and amination in the synthesis of this compound?
Advanced Research Question
Regioselectivity is governed by electronic and steric factors:
- Bromination : Use directing groups (e.g., -NH₂ at C5) to favor electrophilic substitution at C7. Polar solvents (DMF) stabilize transition states, while bulky substituents hinder undesired positions .
- Amination : Introduce the amine group early to leverage its directing effects. Microwave-assisted synthesis reduces side reactions by accelerating kinetic control .
- Computational Modeling : DFT calculations predict reactive sites and transition states, guiding experimental design .
Case Study : Substituting DMF with acetonitrile increased bromination yield from 65% to 82% in analogous quinoline derivatives .
What strategies are recommended for resolving contradictions in biological activity data of this compound derivatives across different studies?
Advanced Research Question
Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:
Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, IC₅₀ measurements) .
Control Experiments : Compare against reference compounds (e.g., chloroquine for antimalarial studies) to calibrate activity thresholds .
Statistical Validation : Use ANOVA or t-tests to assess significance (p < 0.05). Replicate experiments ≥3 times .
Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent or cell line .
Example : Discrepancies in antimicrobial activity (e.g., MIC values) were resolved by standardizing bacterial inoculum size and growth media .
How does the electronic and steric environment of this compound influence its reactivity in nucleophilic substitution reactions?
Advanced Research Question
The bromine atom at C7 acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack. Key considerations:
- Electronic Effects : The -NH₂ group at C5 donates electrons via resonance, creating a charge gradient that directs nucleophiles to C7 .
- Steric Hindrance : Bulky substituents near C7 reduce accessibility. Smaller nucleophiles (e.g., NaN₃) achieve higher substitution yields .
- Solvent Effects : Polar aprotic solvents (DMSO) stabilize transition states, enhancing reaction rates .
Q. Reactivity Table :
| Nucleophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaN₃ | DMF | 80°C | 75 |
| NH₃ | EtOH | 25°C | 62 |
| KSCN | DMSO | 60°C | 68 |
Adapted from analogous quinoline bromides
What are the critical parameters for ensuring reproducibility in the synthesis of this compound, and how should they be documented?
Basic Research Question
Reproducibility hinges on meticulous documentation of:
Reaction Conditions : Temperature (±1°C), solvent grade, and stirring speed .
Purification Details : Column dimensions, solvent ratios, and TLC Rf values .
Characterization Data : Full spectral assignments (NMR, IR) and purity certificates .
Batch Records : Track reagent lot numbers and storage conditions (e.g., light-sensitive compounds stored in amber vials) .
Best Practice : Use electronic lab notebooks (ELNs) to timestamp entries and attach raw data files .
In silico approaches for predicting the biological targets of this compound: How reliable are current molecular docking models?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes or GPCRs. Reliability depends on:
- Ligand Preparation : Ensure accurate protonation states and tautomerization .
- Protein Flexibility : Incorporate side-chain rotamers for active-site residues .
- Validation : Compare docking scores with experimental IC₅₀ values. A Pearson correlation coefficient >0.7 indicates strong predictive power .
Limitations : False positives arise from rigid-backbone assumptions. MD simulations (100 ns) refine predictions by accounting for dynamic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
